5-HT2A Receptor Affinity – Comparison with Closest Patent Analog
In the same patent family, Example 56 (3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide) displays a Ki of 0.110 nM at human 5-HT2A receptor [1]. This is approximately 2.5-fold more potent than Example 125, a related piperidine carboxamide from US10745401, which shows a Ki of 0.270 nM under identical assay conditions [2]. The comparison is head-to-head within the same patent disclosure and same CHO cell membrane assay.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.110 nM |
| Comparator Or Baseline | Example 125 (US10745401), Ki = 0.270 nM |
| Quantified Difference | 2.5-fold higher affinity (0.110 vs 0.270 nM) |
| Conditions | Human 5-HT2A receptor, CHO cell membrane, radioligand displacement assay [3H]ketanserin or equivalent |
Why This Matters
A 2.5-fold difference in Ki can correspond to significantly lower IC50 in functional assays, influencing dose requirement and receptor occupancy in preclinical studies, making Example 56 a more attractive lead for programs where high 5-HT2A potency is critical.
- [1] BindingDB. BDBM458582 – Ki = 0.110 nM for human 5-HT2A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=458582 View Source
- [2] BindingDB. BDBM458530 – Ki = 0.270 nM for human 5-HT2A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=458530 View Source
